N-Nitrosonadolol

説明

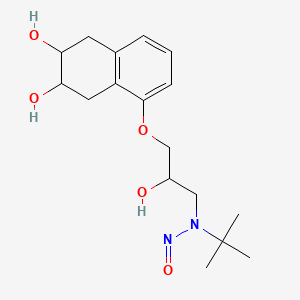

N-Nitrosonadolol is a compound with the molecular formula C17H26N2O5 . It is a high-quality, certified reference material used in pharmaceutical analytical testing .

Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 51 bonds, including 25 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 N-nitroso group (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 1 ether (aromatic) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 338.4 g/mol . Its melting point is between 128-130°C . The solubility of this compound in DMSO and methanol is slight .科学的研究の応用

1. Nitrous Oxide in Sedation and Anesthesia

Nitrous oxide (N2O) has been a long-standing component in sedation and anesthesia practices, especially in painful diagnostic procedures and dental work. Its effects on quantitative electroencephalographic variables, including the bispectral index, have been studied, showing that while N2O changes the spectral content of EEG, it does not significantly alter the bispectral index or the Observer Assessment of Alertness/Sedation scale at tested concentrations, indicating its limited sedative properties at these levels (Rampil et al., 1998).

2. Clinical Use and Controversy

Despite nitrous oxide's superior pharmacokinetic properties, its continued use in clinical practice is controversial due to the development of other anesthetic agents and awareness of its limitations. Its pharmacological properties, indications, and contraindications in perioperative care and procedural sedation have been reviewed, along with novel potential applications in chronic pain and depression management (Buhre et al., 2019).

3. Potential Therapeutic Applications Beyond Cardiovascular Disorders

The unique properties and reactivity of the N-O bond have led to the development of compounds like nitroxides, which show potential clinical interest beyond cardiovascular disorders. These compounds have been studied for their application as cardioprotective agents and molecular probes for radical detection, with implications for diseases where oxidative stress is a key pathogenic role (Oliveira et al., 2018).

4. Pharmacogenetics Research Network

The NIH Pharmacogenetics Research Network (PGRN) has focused on correlating drug response with genetic variation. Several research groups within the PGRN concentrate on drugs used to treat specific medical disorders (like asthma, depression, cardiovascular disease, addiction of nicotine, and cancer), as well as specific groups of proteins that interact with drugs, including membrane transporters and phase II drug-metabolizing enzymes (Giacomini et al., 2007).

5. Nitroglycerin's Pro-Inflammatory Effects

Nitroglycerin (NTG), used for symptomatic relief of stable or unstable coronary artery disease, has been found to have potentially pro-inflammatory effects in human macrophages. NTG treatment stimulated a dose-dependent increase in matrix metalloproteinase (MMP) gene expression and activities, leading to an imbalance in MMP/tissue inhibitor of metalloproteinase expression, which could affect plaque stability (Death et al., 2002).

6. Nitrous Oxide's Environmental and Clinical Impact

The future use of nitrous oxide is being re-evaluated due to environmental concerns and its inhibition of key enzymes involved in protein and DNA synthesis. However, its role in the treatment of treatment-resistant depression and its potential to combat the prescription opioid analgesic epidemic are growing points of interest (Lew et al., 2018).

Safety and Hazards

特性

IUPAC Name |

N-tert-butyl-N-[3-[(6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]-2-hydroxypropyl]nitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-17(2,3)19(18-23)9-12(20)10-24-16-6-4-5-11-7-14(21)15(22)8-13(11)16/h4-6,12,14-15,20-22H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVFPQUAVVJONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC(COC1=CC=CC2=C1CC(C(C2)O)O)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928724 | |

| Record name | N-tert-Butyl-N-{3-[(6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]-2-hydroxypropyl}nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134720-06-2 | |

| Record name | N-Nitrosonadolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyl-N-{3-[(6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]-2-hydroxypropyl}nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)

![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)

![5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid](/img/structure/B3060853.png)

![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)

![5-[[2-(4-Chlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060855.png)

![5-[[2-(4-Fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060856.png)

![L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B3060857.png)

![Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate](/img/structure/B3060858.png)

![1-[2-(Thiophen-2-yl)ethyl]guanidine](/img/structure/B3060862.png)

![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid](/img/structure/B3060864.png)